

## A Comprehensive Efficacy Guide to Pralsetinib, a Potent RET Inhibitor

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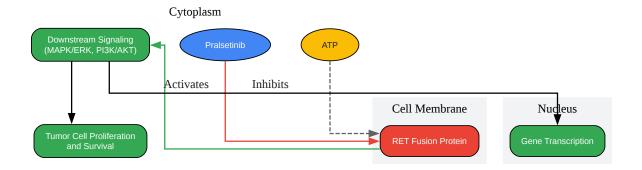
To our valued audience of researchers, scientists, and drug development professionals, please be advised that a comparative analysis between **Ret-IN-28** and pralsetinib could not be conducted. Extensive searches yielded no publicly available scientific literature or clinical data for a compound designated "**Ret-IN-28**." Therefore, this guide provides a comprehensive overview of the efficacy, mechanism of action, and experimental data for pralsetinib.

Pralsetinib is a highly selective and potent oral inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase.[1][2] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[3][4] Pralsetinib has demonstrated significant clinical activity and a manageable safety profile in treating patients with RET fusion-positive NSCLC.[5][6]

#### **Mechanism of Action**

Pralsetinib exerts its anti-tumor effects by specifically inhibiting the RET tyrosine kinase.[1] In cancers with RET gene fusions, the RET kinase domain becomes constitutively active, leading to uncontrolled activation of downstream signaling pathways crucial for cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[3][7] Pralsetinib binds to the ATP-binding site within the RET kinase domain, which blocks its kinase activity and downstream oncogenic signaling.[3][7] Due to its high selectivity for RET over other kinases, pralsetinib has a more favorable safety profile compared to multi-kinase inhibitors.[1]





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Pralsetinib's Mechanism of Action

## Efficacy of Pralsetinib in RET Fusion-Positive NSCLC

The efficacy and safety of pralsetinib in patients with RET fusion-positive NSCLC were evaluated in the pivotal Phase 1/2 ARROW clinical trial (NCT03037385).[6][8] The trial included both treatment-naïve and previously treated patients.[6]

## **Key Efficacy Data from the ARROW Trial**

The following tables summarize the key efficacy data for pralsetinib in different patient cohorts from the ARROW study.

Table 1: Overall Response Rate (ORR) in Patients with RET Fusion-Positive NSCLC



Patient Cohort	Number of Patients (n)	Overall Response Rate (ORR) (95% CI)	Complete Response (CR)	Partial Response (PR)
Treatment-Naïve	75	72% (60%-82%)	5%	67%
Previously Treated with Platinum-Based Chemotherapy	136	59% (50%-67%)	Not Reported	Not Reported
All Patients in Measurable Disease Population (MDP)	259	70.3% (64.3%-75.8%)	Not Reported	Not Reported

CI: Confidence Interval Data from multiple data cutoffs of the ARROW study.[6][9]

Table 2: Duration of Response (DOR) and Progression-Free Survival (PFS)

Patient Cohort	Median Duration of Response (DOR) (95% CI)	Median Progression-Free Survival (PFS) (95% CI)
Treatment-Naïve	Not Reached	13.0 months
Previously Treated with Platinum-Based Chemotherapy	22.3 months	16.5 months
All Patients in Efficacy Population	19.1 months (14.5-27.9)	13.1 months (11.4-16.8)

CI: Confidence Interval Data from multiple data cutoffs of the ARROW study.[6][9]

# Experimental Protocols ARROW Clinical Trial (NCT03037385) Methodology



The ARROW study was a multicenter, open-label, Phase 1/2 trial designed to evaluate the safety, tolerability, and efficacy of pralsetinib in patients with RET-altered solid tumors.[6]

- Phase 1 (Dose Escalation): This phase was designed to determine the recommended Phase 2 dose (RP2D) of pralsetinib. Patients received pralsetinib at doses ranging from 30 mg to 600 mg once daily.
- Phase 2 (Dose Expansion): In this phase, patients received pralsetinib at the RP2D of 400
  mg once daily.[6] Efficacy was evaluated in various expansion cohorts based on tumor type
  and prior treatment history.
- Patient Eligibility: Eligible patients were adults with unresectable, locally advanced, or metastatic solid tumors with a documented RET fusion or mutation and an ECOG performance status of 0-2.
- Endpoints: The co-primary endpoints for the Phase 2 portion were Overall Response Rate (ORR) as determined by a blinded independent central review and safety.[6]



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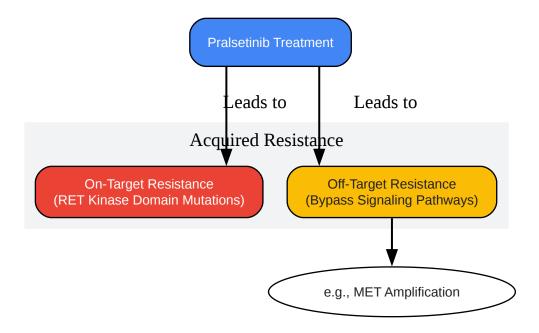
#### **ARROW Trial Workflow**

### **Resistance Mechanisms to Pralsetinib**

Despite the durable responses, acquired resistance to pralsetinib can develop. Mechanisms of resistance can be categorized as on-target (RET-dependent) or off-target (RET-independent).

- On-target resistance involves the emergence of secondary mutations in the RET kinase domain that interfere with pralsetinib binding.[7]
- Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependence on RET signaling.[7] MET amplification is one identified mechanism of off-target resistance.





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#### Pralsetinib Resistance Mechanisms

In conclusion, pralsetinib is a highly effective targeted therapy for patients with RET fusion-positive NSCLC, demonstrating high response rates and durable clinical benefit. Ongoing research continues to explore its efficacy in other RET-altered cancers and to understand and overcome mechanisms of resistance.

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